Cas no 152840-71-6 (1-Bromo-3-chloro-2,4,5-trifluorobenzene)

1-Bromo-3-chloro-2,4,5-trifluorobenzene is a halogenated benzene derivative with a highly substituted aromatic ring structure, featuring bromo, chloro, and fluoro functional groups. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its multi-halogenated structure enables selective reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of fluorine enhances stability and influences electronic properties, making it valuable for fine-tuning molecular interactions. The compound is typically handled under controlled conditions due to its reactivity. High purity grades are available to meet stringent research and industrial requirements.
1-Bromo-3-chloro-2,4,5-trifluorobenzene structure
152840-71-6 structure
Product Name:1-Bromo-3-chloro-2,4,5-trifluorobenzene
CAS No:152840-71-6
MF:C6HBrClF3
MW:245.424350500107
CID:2166894
PubChem ID:14978107
Update Time:2025-05-25

1-Bromo-3-chloro-2,4,5-trifluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-chloro-2,4,5-trifluorobenzene
    • 1-BroMo-3-chloro-2,4,5-trifluorobenzene[3-chloro-2,4,5-trifluorobroMobenzene]
    • CGA84071
    • 3-chloro-2,4,5-trifluorobromobenzene
    • AS-33064
    • MFCD26960578
    • 1-bromo-3-chloro-2,4,5-trifluoro-benzene
    • AKOS037643722
    • 152840-71-6
    • C6HBrClF3
    • DB-250347
    • MDL: MFCD26960578
    • Inchi: 1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H
    • InChI Key: VYULIZVZKXJRMU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=C1F)Cl)F)F

Computed Properties

  • Exact Mass: 243.89022g/mol
  • Monoisotopic Mass: 243.89022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.884±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 187.8±35.0 ºC (760 Torr),
  • Flash Point: 67.4±25.9 ºC,
  • Solubility: Almost insoluble (0.02 g/l) (25 º C),

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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
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1-Bromo-3-chloro-2,4,5-trifluorobenzene Related Literature

Additional information on 1-Bromo-3-chloro-2,4,5-trifluorobenzene

Professional Introduction to 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS No. 152840-71-6)

1-Bromo-3-chloro-2,4,5-trifluorobenzene, a compound with the chemical formula C₆H₂BrClF₃, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This trifluorinated aromatic derivative has garnered considerable attention due to its versatile reactivity and potential applications in the synthesis of advanced materials and biologically active molecules. The presence of both bromo and chloro substituents, along with three fluorine atoms, makes it a valuable building block for further functionalization. In this comprehensive overview, we will delve into the structural properties, synthetic pathways, and recent applications of this compound.

The molecular structure of 1-Bromo-3-chloro-2,4,5-trifluorobenzene features a benzene ring substituted with bromine at the 1-position, chlorine at the 3-position, and fluorine at the 2-, 4-, and 5-positions. This arrangement imparts unique electronic and steric properties to the molecule, which are highly influential in its chemical behavior. The trifluoromethyl group, in particular, is known for its electron-withdrawing effect and stability under various reaction conditions, making it a preferred choice in medicinal chemistry for enhancing metabolic stability and lipophilicity of drug candidates.

One of the most compelling aspects of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is its utility as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactive sites to develop novel scaffolds for pharmaceuticals. For instance, recent studies have demonstrated its application in constructing thiazole derivatives, which are known for their broad spectrum of biological activities including antimicrobial and anti-inflammatory properties. The ability to introduce additional functional groups through nucleophilic aromatic substitution or cross-coupling reactions makes this compound an indispensable tool in synthetic organic chemistry.

In the realm of pharmaceutical research, 1-Bromo-3-chloro-2,4,5-trifluorobenzene has been explored as a key intermediate in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are often targeted in cancer therapy. The trifluorinated aromatic core enhances the binding affinity of kinase inhibitors by improving their interactions with the enzyme's active site. Moreover, the presence of bromine and chlorine atoms provides handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic profiles of these inhibitors. Several recent publications have highlighted its role in generating lead compounds for tyrosine kinase inhibitors used in targeted cancer therapies.

The synthetic methodologies for preparing 1-Bromo-3-chloro-2,4,5-trifluorobenzene have also seen significant advancements. Traditional approaches often involve halogenation reactions on pre-functionalized benzene derivatives followed by selective fluorination. However, modern techniques such as transition metal-catalyzed cross-coupling reactions have opened up new avenues for more efficient and scalable synthesis. For example, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce nitrogen-containing heterocycles onto the benzene ring while preserving the halogen substituents. These advances not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The electronic properties of 1-Bromo-3-chloro-2,4,5-trifluorobenzene make it an attractive candidate for applications beyond pharmaceuticals. In materials science, fluorinated aromatic compounds are widely used due to their high thermal stability and electron transport capabilities. This compound has been investigated as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of fluorine atoms enhances charge mobility within the material matrix, leading to improved device performance. Additionally, its ability to undergo further functionalization allows for tailoring its optoelectronic properties to specific applications.

The biodegradability and environmental impact of 1-Bromo-3-chloro-2,4,5-trifluorobenzene are also subjects of ongoing research. While halogenated aromatic compounds are generally resistant to degradation due to their stable carbon-halogen bonds, recent studies have explored methods to incorporate biodegradable linkages into these molecules without compromising their reactivity. Such efforts aim to reduce environmental persistence while maintaining their utility as intermediates in industrial processes. The development of more sustainable synthetic routes is crucial for ensuring that advancements in chemical synthesis do not come at the cost of ecological health.

In conclusion,1-Bromo-3-chloro-2,4,5-trifluorobenzene(CAS No:152840-71-6) is a multifaceted compound with broad applications across pharmaceuticals,materials science,and organic synthesis。 Its unique structural features enable diverse functionalizations,making it a valuable asset in drug discovery programs。The ongoing research into its synthetic pathways,biological activities,and environmental impact underscores its importance as both a scientific curiosity and an industrial resource。As our understanding of molecular interactions continues to evolve,compounds like this will undoubtedly play an increasingly pivotal role in shaping future innovations。

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Amadis Chemical Company Limited
(CAS:152840-71-6)1-Bromo-3-chloro-2,4,5-trifluorobenzene
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Price ($):154.0/554.0
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